molecular formula C14H13ClN2O4S B1595639 N-Benzyl-4-chloro-5-sulfamoylanthranilic acid CAS No. 2114-68-3

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid

Cat. No. B1595639
CAS RN: 2114-68-3
M. Wt: 340.8 g/mol
InChI Key: QQLNFWFHBAFHPR-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid (NBCSA) is an organic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohols, and ethers. NBCSA has been used in a range of experiments, from biochemical and physiological studies to the synthesis of new compounds. In

Scientific Research Applications

Analytical Chemistry Applications

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid, a derivative of furosemide, has been studied for its solubility and acid-base properties in various solutions. Kulichenko and Fesenko (2002) explored its solubility in aqueous–micellar solutions of surfactants, finding conditions for its determination by acid-base titration in a micellar solution of tridecylpyridinium bromide (Kulichenko & Fesenko, 2002). This research contributes to the analytical methods for studying the physicochemical properties of such compounds.

Synthesis and Derivative Studies

Research has been conducted on the synthesis of derivatives of sulfamoylanthranilic acids. For instance, Asakawa and Matano (1979) synthesized derivatives of 6-chloro-5-sulfamoyl- and 6-chloro-3-sulfamoylanthranilic acids and compared their diuretic activities. They noted that the presence of a chlorine atom ortho to the carboxy group enhanced the hypoglycemic activity of anthranilic acid derivatives (Asakawa & Matano, 1979). Such studies provide insights into the structural modifications and their impact on biological activities.

Pharmaceutical Applications

The molecule has also been synthesized and characterized as a prodrug of furosemide, a well-known diuretic. González et al. (1996) crystallized it in a triclinic unit cell, providing valuable information for pharmaceutical development (González et al., 1996). Research like this is crucial in designing more effective drug delivery systems.

Biochemical Studies

In biochemistry, research has been done on novel anthranilic acid derivatives as soluble guanylyl cyclase (sGC) agonists. Schindler et al. (2006) investigated compounds like 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt for their potential as vasodilator drugs (Schindler et al., 2006). These studies contribute to the understanding of the molecular mechanisms of drug action.

Chemical Properties and Stability

Understanding the stability and solubility of such compounds is essential for their practical applications. Beyers et al. (2000) focused on the thermal decomposition product of furosemide, identified as 4-chloro-5-sulfamoylanthranilic acid. They calculated the activation energy needed for this reaction, providing insights into the drug's low water solubility (Beyers et al., 2000).

Mechanism of Action

properties

IUPAC Name

2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-11-7-12(17-8-9-4-2-1-3-5-9)10(14(18)19)6-13(11)22(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLNFWFHBAFHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350881
Record name N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2114-68-3
Record name Benzyl furosemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2114-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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